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molecular formula C14H22N2OS B8480898 3-{3-[(Thiomorpholin-4-yl)methyl]phenoxy}propan-1-amine CAS No. 87476-81-1

3-{3-[(Thiomorpholin-4-yl)methyl]phenoxy}propan-1-amine

Cat. No. B8480898
M. Wt: 266.40 g/mol
InChI Key: XAAPTEZWFYMEOX-UHFFFAOYSA-N
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Patent
US04514408

Procedure details

By operating as described hereinabove, by reacting 0.2 mol of 3-hydroxybenzaldehyde with 0.4 mol of thiomorpholine in the presence of 0.2 mol of sodium borohydride (as in PREPARATION 1(a) 3-thiomorpholinomethylphenol is obtained, which, treated with an excess of 3-chloropropylamine hydrochloride in the presence of sodium hydride (as in PREPARATION 1(b), gives 3-(3-thiomorpholinomethylphenoxy)propylamine, in the form of an oil.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
[Compound]
Name
1(a)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1(b)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
OC1C=C(C=CC=1)C=O.N1CCSCC1.[BH4-].[Na+].[S:18]1[CH2:23][CH2:22][N:21]([CH2:24][C:25]2[CH:26]=[C:27]([OH:31])[CH:28]=[CH:29][CH:30]=2)[CH2:20][CH2:19]1.Cl.Cl[CH2:34][CH2:35][CH2:36][NH2:37].[H-].[Na+]>>[S:18]1[CH2:23][CH2:22][N:21]([CH2:24][C:25]2[CH:26]=[C:27]([CH:28]=[CH:29][CH:30]=2)[O:31][CH2:34][CH2:35][CH2:36][NH2:37])[CH2:20][CH2:19]1 |f:2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
N1CCSCC1
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
1(a)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CCN(CC1)CC=1C=C(C=CC1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Six
Name
1(b)
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
product
Smiles
S1CCN(CC1)CC=1C=C(OCCCN)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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